molecular formula C14H15N3O2S B2844819 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide CAS No. 2034473-27-1

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide

Cat. No.: B2844819
CAS No.: 2034473-27-1
M. Wt: 289.35
InChI Key: UFXIYCLBFGXOAX-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is a synthetic organic compound featuring a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a cyclohexene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: Pd/C, lithium aluminum hydride (LiAlH4)

    Bases: NaOH, potassium carbonate (K2CO3)

    Coupling Agents: EDCI, HOBt

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced heterocycles

    Substitution Products: Substituted oxadiazoles

Scientific Research Applications

Chemistry

In chemistry, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and derivatives of this compound could be investigated for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the oxadiazole and thiophene rings suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure. It might also find applications in the production of electronic materials or sensors.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene: Lacks the cyclohexene carboxamide moiety, making it less versatile in terms of functionalization.

    N-(3-(1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide: Similar structure but without the methyl group on the oxadiazole ring, which could affect its reactivity and bioactivity.

    N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohex-3-enecarboxamide: Contains a phenyl ring instead of a thiophene ring, potentially altering its electronic properties and interactions.

Uniqueness

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is unique due to the combination of the oxadiazole, thiophene, and cyclohexene carboxamide moieties. This combination provides a balance of electronic properties, steric effects, and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-15-13(19-17-9)11-7-8-20-14(11)16-12(18)10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXIYCLBFGXOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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